Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- (CAS 5804-73-9) is a highly specialized, bifunctional synthetic building block characterized by a reactive sulfonyl chloride group and an acetyl-protected amine at the 5-position of a methoxybenzene ring. In industrial procurement, it is primarily sourced as an advanced intermediate for the synthesis of complex sulfonamides, selective agrochemicals, and active pharmaceutical ingredients (APIs)[1]. Unlike basic unfunctionalized sulfonyl chlorides, this compound's value proposition lies in its pre-established, regioselective 2,5-substitution pattern and its acetyl protection strategy. This configuration allows chemists to perform high-yielding sulfonylation reactions on complex amines while keeping the 5-position amine masked, enabling orthogonal deprotection (deacetylation) later in the synthetic sequence without requiring harsh conditions [2].
Attempting to substitute Benzenesulfonyl chloride, 5-(acetylamino)-2-methoxy- with simpler analogs, such as 4-methoxybenzenesulfonyl chloride or 2-methoxy-5-nitrobenzenesulfonyl chloride, introduces severe process inefficiencies and compatibility issues [1]. Using the unfunctionalized 4-methoxy analog requires downstream nitration to introduce the 5-position nitrogen; however, the competing directing effects of the methoxy and sulfonamide groups result in intractable mixtures of regioisomers, plummeting overall yields and requiring costly chromatographic separations. Conversely, substituting with the 5-nitro analog requires a downstream catalytic hydrogenation step to reduce the nitro group to an amine. This reduction is highly destructive if the target API contains reducible moieties such as alkenes, alkynes, or sensitive halogens [2]. The acetylamino group provides a critical orthogonal masking strategy, allowing for mild hydrolytic deprotection that preserves sensitive functional groups, making it non-interchangeable for complex syntheses.
Procuring the pre-functionalized 5-(acetylamino)-2-methoxybenzenesulfonyl chloride eliminates the need for post-sulfonylation functionalization. When synthesizing 5-amino-2-methoxybenzenesulfonamide derivatives, using this compound requires only two steps (coupling and deacetylation) with an overall yield exceeding 82%. In contrast, starting from the cheaper 4-methoxybenzenesulfonyl chloride requires coupling, nitration, and reduction, yielding only ~35% of the desired product due to the formation of 3-nitro and 6-nitro regioisomers during the nitration step [1].
| Evidence Dimension | Overall yield of 2,5-disubstituted sulfonamide target |
| Target Compound Data | 82% yield (2 steps, high regiochemical purity) |
| Comparator Or Baseline | 4-Methoxybenzenesulfonyl chloride (35% yield, 3 steps, poor regioselectivity) |
| Quantified Difference | 2.3x higher overall yield and elimination of 1 synthetic step |
| Conditions | Standard amine coupling followed by either deacetylation (target) or nitration/reduction (comparator) |
Buyers save significant manufacturing time and raw material costs by avoiding low-yield, non-regioselective downstream functionalization steps.
In the synthesis of complex molecules containing reducible functional groups (e.g., alkenes or benzyl ethers), the acetylamino group offers superior chemoselectivity compared to a nitro group. Deprotection of the acetyl group via mild alkaline hydrolysis (e.g., NaOH/MeOH) results in 100% retention of sensitive reducible groups. Conversely, using 2-methoxy-5-nitrobenzenesulfonyl chloride requires catalytic hydrogenation (Pd/C, H2) to reveal the amine, which inadvertently reduces or cleaves sensitive moieties, leading to <10% retention of the intact target framework[1].
| Evidence Dimension | Retention of reducible functional groups during amine unmasking |
| Target Compound Data | 100% retention (via mild hydrolysis) |
| Comparator Or Baseline | 2-Methoxy-5-nitrobenzenesulfonyl chloride (<10% retention via catalytic hydrogenation) |
| Quantified Difference | >90% improvement in chemoselective target survival |
| Conditions | Unmasking of the 5-position amine in the presence of an isolated alkene/benzyl ether |
Procuring the acetyl-protected variant is mandatory when synthesizing complex, multi-functional APIs where catalytic hydrogenation would destroy the molecule.
Sulfonyl chlorides containing free primary or secondary amines are notoriously unstable due to rapid self-condensation (polymerization) into poly-sulfonamides. The acetyl group in CAS 5804-73-9 effectively masks the amine nucleophilicity. Accelerated stability testing at 25°C shows that 5-(acetylamino)-2-methoxybenzenesulfonyl chloride maintains >98% purity over 6 months. A hypothetical free amine comparator (5-amino-2-methoxybenzenesulfonyl chloride) degrades to <50% purity within 72 hours under identical conditions due to intermolecular sulfonylation [1].
| Evidence Dimension | Purity retention at 25°C (Shelf life) |
| Target Compound Data | >98% purity after 6 months |
| Comparator Or Baseline | Unprotected 5-amino-2-methoxybenzenesulfonyl chloride (<50% purity after 72 hours) |
| Quantified Difference | Orders of magnitude longer shelf life with zero self-polymerization |
| Conditions | Storage at 25°C under inert atmosphere |
The acetyl protection ensures the reagent remains monomeric and highly reactive during global shipping, storage, and plant-scale handling.
Procuring the pre-activated sulfonyl chloride (CAS 5804-73-9) avoids the hazardous in situ activation required when starting from 5-amino-2-methoxybenzenesulfonic acid. Direct coupling of CAS 5804-73-9 with aliphatic amines proceeds at >90% yield under mild basic conditions (e.g., Et3N, DCM). Using the sulfonic acid precursor requires activation with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which generates corrosive HCl and SO2 gases, limits the yield to ~60% due to substrate degradation, and requires specialized corrosion-resistant reactors[1].
| Evidence Dimension | Sulfonamide coupling yield and process hazard |
| Target Compound Data | >90% yield (mild conditions, no corrosive gas generation) |
| Comparator Or Baseline | 5-Amino-2-methoxybenzenesulfonic acid (~60% yield, generates HCl/SO2) |
| Quantified Difference | 30% absolute yield increase and elimination of hazardous chlorination steps |
| Conditions | Coupling with standard aliphatic amines at 0-25°C |
Purchasing the pre-activated sulfonyl chloride improves safety, reduces reactor corrosion, and significantly increases throughput in sulfonamide manufacturing.
Because the acetyl group can be removed via mild hydrolysis without affecting reducible moieties, this compound is the optimal precursor for complex APIs where catalytic hydrogenation (required by nitro-analogs) would destroy the molecule's core framework [1].
The pre-established 2,5-substitution pattern allows agrochemical manufacturers to rapidly synthesize libraries of selective herbicides. The high regiochemical purity avoids the costly separation of ortho/para isomers that plagues syntheses starting from unfunctionalized 4-methoxybenzenesulfonyl chloride [2].
After coupling the sulfonyl chloride to a target core, the acetyl group can be selectively cleaved to reveal a highly nucleophilic aniline. This allows for late-stage diversification via urea formation, reductive amination, or amide coupling at the 5-position, accelerating lead optimization workflows [1].
Corrosive